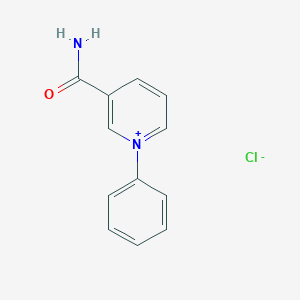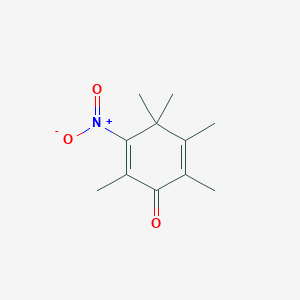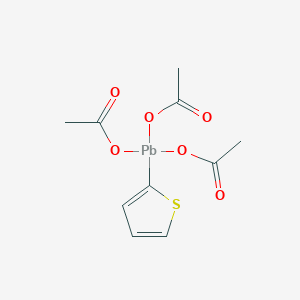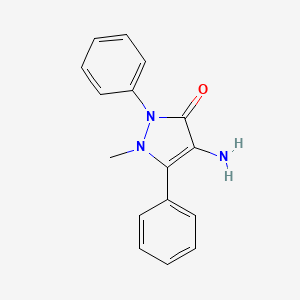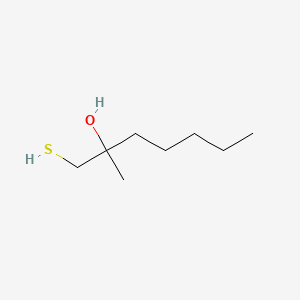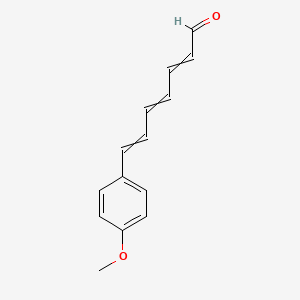![molecular formula C8H11F6NO5 B14648050 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid CAS No. 51125-65-6](/img/structure/B14648050.png)
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid is a compound that features a dioxolane ring substituted with trifluoromethyl groups and an ethanol moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol typically involves the reaction of 2,2-bis(trifluoromethyl)-1,3-dioxolane with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols[5][5].
Applications De Recherche Scientifique
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery and other biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(trifluoromethyl)-1,3-dioxolane: A related compound with similar chemical properties but lacking the ethanol moiety.
2,2-Dimethyl-1,3-dioxolane: Another dioxolane derivative with different substituents, leading to distinct chemical behavior.
Fluoroethylene carbonate: A compound with fluorine substituents, used in similar applications but with different reactivity.
Uniqueness
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol is unique due to its combination of trifluoromethyl groups and an ethanol moiety, which imparts specific chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and lipophilicity .
Propriétés
Numéro CAS |
51125-65-6 |
|---|---|
Formule moléculaire |
C8H11F6NO5 |
Poids moléculaire |
315.17 g/mol |
Nom IUPAC |
2-[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid |
InChI |
InChI=1S/C7H8F6O3.CH3NO2/c8-6(9,10)5(7(11,12)13)15-3-4(16-5)1-2-14;2-1(3)4/h4,14H,1-3H2;2H2,(H,3,4) |
Clé InChI |
DUMMCHCWKFDDQQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(O1)(C(F)(F)F)C(F)(F)F)CCO.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


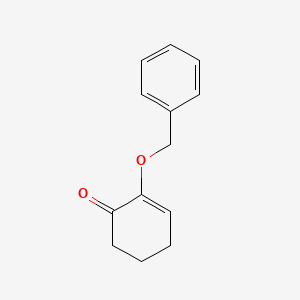
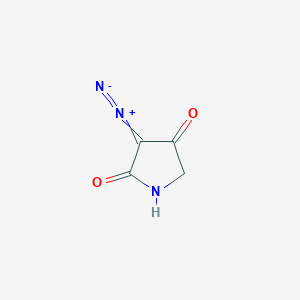
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
